molecular formula C8H8BrNO B1603295 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine CAS No. 625394-65-2

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1603295
CAS No.: 625394-65-2
M. Wt: 214.06 g/mol
InChI Key: NUVCHIRBNLDKJQ-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is characterized by the presence of a bromine atom at the 8th position of the benzoxazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585699
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625394-65-2
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
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Synthesis routes and methods I

Procedure details

A three neck flask was charge with tris(dibenzylideneacetone)dipalladium(0) (0.37 g, 0.0004 mol, 2 mol % Pd), (±) racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.64 g, 0.001 mol, 5 mol % Pd), and sodium tert-butoxide (2.7 g, 0.028 mol) and flushed with nitrogen. A solution of 2-(2,6-dibromo-phenoxy)ethylamine (6 g, 0.02 mol) in toluene (50 mL) was added. The mixture was heated to 95° C. and was stirred for 12 h. The mixture was cooled to room temperature, taken up in ethyl acetate, filtered and concentrated. The crude material was purified by flash chromatography on silica gel (eluting with hexane-ethyl acetate; 7:3, v/v) to give 8-bromo-3,4-dihydro-2H-benzo[1,4]oxazine as an oil (275 mg, 48%). The hydrochloride salt was prepared from ethanol-hydrogen chloride. MS: MH+=214. M.p. 184.1-195.4° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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0.64 g
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reactant
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2.7 g
Type
reactant
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Quantity
0.37 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. LCMS, [M+H]+=214.0. 1H NMR (400 MHz, CDCl3) δ 6.90 (dd, J=7.9, 1.5 Hz, 1H), 6.63 (t, J=7.9 Hz, 1H), 6.53 (dd, J=7.9, 1.5 Hz, 1H), 4.33-4.39 (m, 2H), 3.42-3.48 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
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8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
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8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
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8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

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